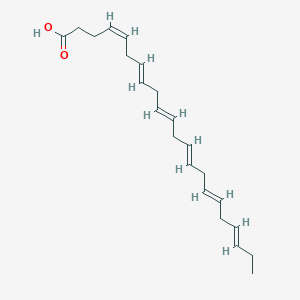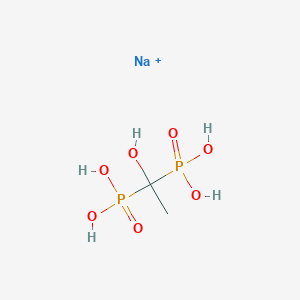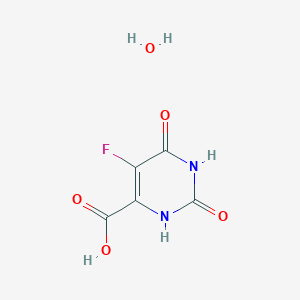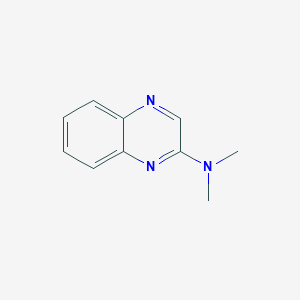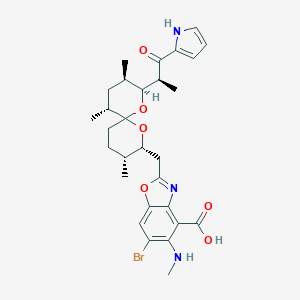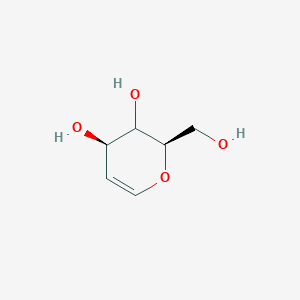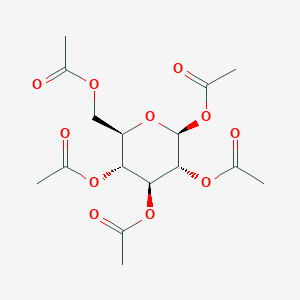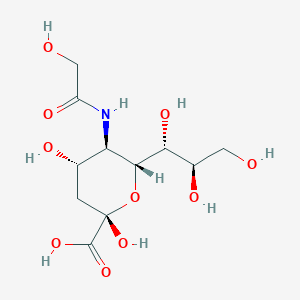
4-(N-Maleimido)benzyltrimethylammonium iodide
説明
4-(N-Maleimido)benzyltrimethylammonium iodide (MBTMI) is an organic compound used in a variety of scientific research applications. It is a quaternary ammonium salt, a type of organic compound with a positively charged nitrogen atom surrounded by four organic groups. MBTMI has been used in a range of biochemical, physiological, and pharmacological studies due to its ability to form stable complexes with a variety of molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of MBTMI.
科学的研究の応用
Radiohalogenation for Targeted Radiotherapy : A reagent related to 4-(N-Maleimido)benzyltrimethylammonium iodide, N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide, shows promise in targeted radiotherapy. It can easily attach to reduced disulfide bridges in proteins and free terminal cysteine groups (Aneheim et al., 2015).
Antimicrobial Applications : Compounds like 4DOCBP-6,10 and 4DOCBP-6,12, which have structures similar to this compound, exhibit broad and effective antimicrobial spectra. Their unique dimeric structure may contribute to these properties (Maeda et al., 1999).
Inhibition of Nicotinic Acetylcholine Receptors : Covalent labeling at selective sites, which are not near Cys192 and Cys193, is responsible for the irreversible inhibition of nicotinic acetylcholine receptors by related toxins (Abramson et al., 1988).
Synthesis of Bioactive Compounds : The copper-catalyzed four-component coupling method using aminoarylselenated maleimides offers an environmentally friendly and efficient access to bioactive compounds. This method is a greener alternative for synthesis (Gao et al., 2019).
Measurement of Nicotinic Acetylcholine Receptor Binding Sites : A specific assay method allows accurate and sensitive measurement of nicotinic acetylcholine receptor binding sites, enabling precise measurements of receptor activities in the presence of other proteins (Karlin et al., 1976).
Corrosion Inhibition in Steel : Certain iodide compounds, like 1-butyl-3-methyl-1H-benzimidazolium iodide, effectively inhibit mild steel corrosion in sulfuric acid solutions. They follow the Langmuir adsorption isotherm and show promising thermodynamic and kinetic parameters (Zheng et al., 2014).
Thermosetting Resins : Novel thermosetting resins based on maleimido compounds exhibit high glass transition temperature, good thermal stability, and attractive flame retardance when cured with specific agents (Liu et al., 2003).
Photopolymerization : Polymerizable N-aromatic maleimides are more efficient than benzophenone as free radical initiators for photopolymerization, with certain compounds showing the highest polymerization rates (Wang et al., 2006).
特性
IUPAC Name |
[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2O2.HI/c1-16(2,3)10-11-4-6-12(7-5-11)15-13(17)8-9-14(15)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQZRTCPSJCHIO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349644 | |
| Record name | MBTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34696-66-7 | |
| Record name | MBTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MBTA interact with the nicotinic acetylcholine receptor, and what are the downstream effects?
A: MBTA acts as an affinity label for the nAChR. [, , , ] It specifically targets a reduced cysteine residue located within or near the acetylcholine binding site on the alpha subunit of the receptor. [, , , ] The maleimide group of MBTA forms a covalent bond with the thiol group of the reduced cysteine, leading to irreversible inhibition of the receptor. [, , , ] This inhibition prevents the binding of acetylcholine and subsequent channel opening, ultimately blocking receptor function. [, ]
Q2: Does the modification of specific cysteine residues by MBTA affect the binding of other ligands to the nAChR?
A: Yes, research suggests that the binding site for MBTA on the nAChR overlaps with the binding sites for other ligands, including agonists and antagonists. [, , ] Pre-treatment of the receptor with agonists or antagonists, such as lophotoxin and its analogs, prevents the covalent binding of MBTA. [] This competitive binding pattern indicates that MBTA and these ligands share a common binding region on the receptor.
Q3: How does the reactivity of MBTA compare to other alkylating agents?
A: MBTA exhibits a higher reactivity towards the reduced nAChR compared to other alkylating agents like N-ethylmaleimide. [] In studies using purified acetylcholine receptors, MBTA reacted 5000-fold faster with the reduced receptor than N-ethylmaleimide. [] This difference in reactivity suggests that MBTA possesses a higher affinity for the specific cysteine residue involved in acetylcholine binding or that the local environment around this cysteine residue makes it more susceptible to MBTA's electrophilic attack.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



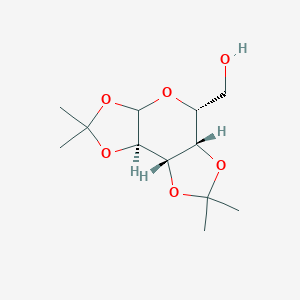
![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)
